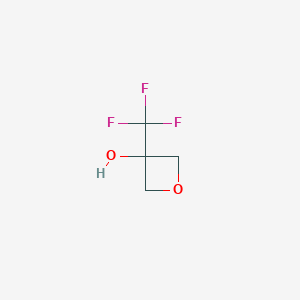

3-(Trifluoromethyl)oxetan-3-ol

Descripción general

Descripción

“3-(Trifluoromethyl)oxetan-3-ol” is a chemical compound with the molecular formula C4H5F3O2 . It has a molecular weight of 142.076 .

Synthesis Analysis

The synthesis of oxetan-3-ol has been reported in several studies . One method involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This method is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an oxetane ring, which is a four-membered cyclic ether . The shortest bond within the ring is found between O1 and C1 (1.462(1) Å) and the longest between C2 and C3 (1.501(1) Å) .Chemical Reactions Analysis

The oxetane ring in “this compound” can undergo various chemical reactions . For instance, it can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 142.08 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Antitubercular Drug Design

Fluorinated substituents, notably the trifluoromethyl (-CF3) group, have shown significant importance in the realm of antitubercular drug design. The presence of a trifluoromethyl group in antitubercular agents has been associated with improved pharmacodynamic and pharmacokinetic properties. This review highlights the strategic placement of the trifluoromethyl group in various antitubercular scaffolds, demonstrating its potential to enhance the drug-likeness and antitubercular activity of compounds. The -CF3 group's lipophilicity-enhancing effect and its distinction as an alternative electron-withdrawing group to halogens have been emphasized, providing insights into the physicochemical properties and impact on antitubercular activity (Sidharth Thomas, 1969).

Aqueous Fluoroalkylation Reactions

The advancement of fluoroalkylation methods, particularly in aqueous media, has become an area of interest due to the unique effects of fluorine-containing functionalities on the physical, chemical, and biological properties of molecules. This review discusses the progress in developing mild, environment-friendly, and efficient incorporation of fluorinated or fluoroalkylated groups, including the trifluoromethyl group, into target molecules under green chemistry principles. The emphasis on water as a solvent or reactant in these reactions opens new prospects for fluoroalkylation, including trifluoromethylation, under environmentally benign conditions (Hai‐Xia Song et al., 2018).

OLED Materials Development

The design and synthesis of organic light-emitting diode (OLED) materials have significantly benefited from the incorporation of fluorinated compounds. The review of BODIPY-based materials, with a focus on their application as active materials in OLED devices, showcases how fluorinated groups, including the trifluoromethyl group, contribute to the development of efficient and tunable OLEDs. The aggregation-induced emission (AIE) properties and the ability to tune emission wavelengths across the visible spectrum highlight the potential of fluorinated materials in next-generation optoelectronic devices (B. Squeo & M. Pasini, 2020).

Environmental Impact and Utilization of Fluorinated Compounds

The environmental fate and effects of the lampricide TFM, a compound related to the trifluoromethyl group, were reviewed to understand its transient effects on aquatic ecosystems and minimal long-term toxicological risks. The review discusses TFM's non-persistence, detoxification, and the role of fluorinated compounds in environmental chemistry, providing insights into the responsible use and management of such chemicals (T. Hubert, 2003).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Oxetanes, the class of compounds to which it belongs, are known to interact with various biological targets due to their unique structural properties .

Mode of Action

Oxetanes, in general, are known to undergo various chemical reactions, including ring-opening, which can lead to interactions with biological targets .

Biochemical Pathways

Oxetanes are versatile intermediates in organic synthesis and can participate in a variety of biochemical pathways .

Pharmacokinetics

Its water solubility is predicted to be 268 mg/ml, which could influence its bioavailability .

Result of Action

As an oxetane derivative, it may participate in various chemical reactions that could potentially lead to biological effects .

Análisis Bioquímico

Biochemical Properties

3-(Trifluoromethyl)oxetan-3-ol plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to interact with enzymes involved in epoxide opening reactions, where it can act as a substrate or inhibitor . The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in medicinal chemistry .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . The trifluoromethyl group plays a crucial role in these interactions, as it can form strong hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure leads to sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects by modulating enzyme activity and metabolic pathways without causing toxicity . At high doses, it can lead to adverse effects such as enzyme inhibition, metabolic disruption, and toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can be metabolized into various intermediates, which can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and ability to form hydrogen bonds .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

3-(trifluoromethyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c5-4(6,7)3(8)1-9-2-3/h8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMANELZPPUNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403676-72-1 | |

| Record name | 3-(trifluoromethyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

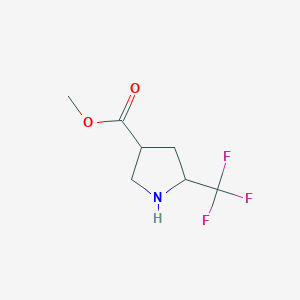

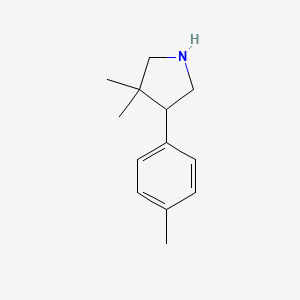

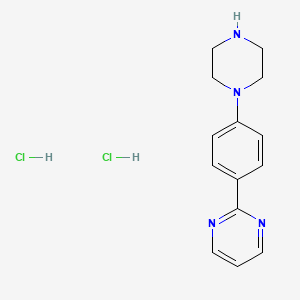

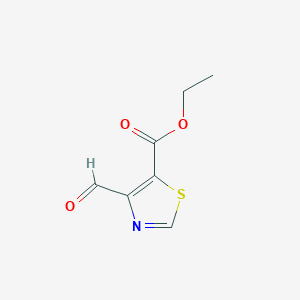

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)

![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)

![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)

![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)